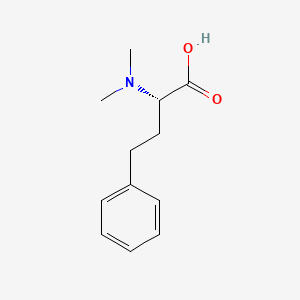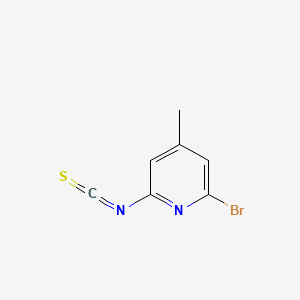![molecular formula C14H19BN2O2 B15296920 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole is a compound that belongs to the class of boron-containing heterocycles It is characterized by the presence of a benzodiazole ring fused with a dioxaborolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole typically involves the reaction of a benzodiazole derivative with a boronic ester. One common method includes the use of Suzuki-Miyaura coupling reactions, where a halogenated benzodiazole reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the boron moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized benzodiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be employed in the development of boron-containing drugs and bioactive molecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the benzodiazole ring can participate in π-π stacking interactions, enhancing its binding affinity to certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a pyrazole ring instead of a benzodiazole ring.
1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: This compound features an indole ring.
Uniqueness
1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole is unique due to its specific combination of a benzodiazole ring and a dioxaborolane moiety. This structure imparts distinct chemical reactivity and binding properties, making it valuable in various applications, particularly in the fields of organic synthesis and materials science.
Eigenschaften
Molekularformel |
C14H19BN2O2 |
|---|---|
Molekulargewicht |
258.13 g/mol |
IUPAC-Name |
1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)12-16-10-8-6-7-9-11(10)17(12)5/h6-9H,1-5H3 |
InChI-Schlüssel |
QRWYQAVLLBIZJX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)
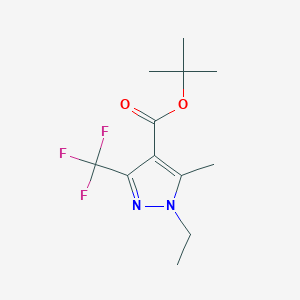
![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
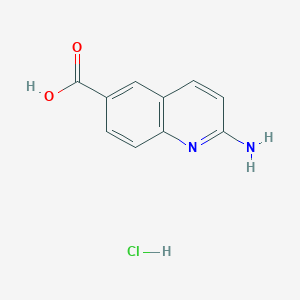

![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)


![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
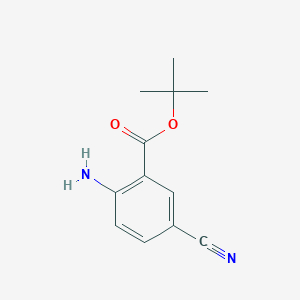

![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
